Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester (9CI) is an organic compound characterized by the molecular formula C11H15NO2 and a molar mass of approximately 193.2423 g/mol. This compound features a benzoic acid structure modified with a methyl ester group and a 4-(1-methylethyl)amino substituent. It is a colorless to pale yellow liquid with a predicted boiling point of approximately 301.4 °C and a density of about 1.072 g/cm³ .
The chemical behavior of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester can be analyzed through various reactions typical of esters and amines. Key reactions include:
The synthesis of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester can be achieved through several methods:
Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester finds applications in various fields:
Research on interaction studies involving benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester focuses on its behavior with other compounds:
Several compounds share structural similarities with benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C7H6O2 | Simple carboxylic acid |
| Benzoic Acid, 4-(methylamino)-methyl ester | C11H15NO2 | Contains a methylamino group |
| Benzoic Acid, 4-(ethoxy)-methyl ester | C11H14O3 | Features an ethoxy group instead of amino |
| Benzoic Acid, 4-(hydroxy)-methyl ester | C11H14O3 | Contains a hydroxyl group |
Benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester is unique due to its specific combination of functional groups that may enhance its biological activities compared to simpler derivatives. Its structural complexity allows for diverse reactivity patterns not present in more straightforward compounds like benzoic acid itself.
The esterification of benzoic acid derivatives, including 4-[(1-methylethyl)amino]benzoic acid, predominantly follows acid-catalyzed mechanisms. Fischer esterification, a cornerstone method, employs concentrated sulfuric acid to protonate the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. This reaction proceeds via a tetrahedral intermediate, with equilibrium shifted toward ester formation through excess alcohol or water removal. For example, methyl benzoate synthesis achieves >90% yield under reflux with sulfuric acid.
In the context of 4-[(1-methylethyl)amino]benzoic acid, steric hindrance from the isopropylamino group necessitates prolonged reaction times or elevated temperatures. Patent literature describes analogous systems where hydrochloric acid catalyzes esterification of 4-aminomethylbenzoic acid with methanol, yielding methyl 4-(aminomethyl)benzoate under controlled pH. Adjusting the pH to 4–9 post-reaction minimizes hydrolysis and facilitates product isolation.
Table 1: Catalysts in Traditional Esterification
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| H₂SO₄ | 110 | 92 | |
| HCl | 60 | 85 | |
| Tetraisobutyl titanate | 250 | 95 |
The isopropylamino group in 4-[(1-methylethyl)amino]benzoic acid is often introduced via catalytic hydrogenation of nitrile or imine intermediates. For instance, methyl 4-cyanobenzoate undergoes hydrogenation over palladium catalysts to yield methyl 4-(aminomethyl)benzoate, a structural analog. This method avoids harsh reagents, preserving ester functionality while introducing amino groups.
Hydrogen pressure (10–50 bar) and solvent selection (e.g., ethanol or tetrahydrofuran) critically influence reaction rates and selectivity. Patent data highlight that hydrogenation of methyl 4-formylbenzoate imines with Raney nickel at 80°C achieves 78% conversion. Post-hydrogenation, careful pH adjustment prevents undesired ester hydrolysis, ensuring product stability.
Industrial production of methyl ester derivatives prioritizes continuous processes and catalyst recycling. US6235924B1 details a semi-continuous reactor system for benzoic acid esters, where excess alcohol is distilled and reintroduced to maintain equilibrium. For 4-[(1-methylethyl)amino]benzoic acid methyl ester, this approach reduces phthalic acid impurities to <0.5% through sequential distillation under reduced pressure (1–100 mm Hg).
Key parameters include:
Table 2: Industrial Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pressure | 10–50 mm Hg | +15% |
| Alcohol:Acid ratio | 1.25:1 | +20% |
| Catalyst loading | 0.05–0.1 wt% | +12% |
Recent advances emphasize deep eutectic solvents (DES) and ionic liquids to replace corrosive acids. A study comparing DES (composed of p-toluenesulfonic acid and benzyltriethylammonium chloride) with Amberlyst 15 resin demonstrated 88.3% conversion for ethyl benzoate synthesis at 80°C. DES systems enable catalyst recovery and reuse, reducing waste generation.
Ion-exchange resins like Amberlyst 15 offer heterogeneous catalysis, simplifying product separation. However, DES outperforms resins in hexanol esterification (67.5% vs. 45% conversion). Solvent-free conditions, achieved via microwave assistance, further enhance sustainability by curtailing organic solvent use.
Table 3: Green Catalyst Performance
| Catalyst | Alcohol | Conversion (%) |
|---|---|---|
| DES (p-TSA/BTEAC) | Ethanol | 88.3 |
| Amberlyst 15 | Butanol | 87.8 |
| [BMIM]Cl | Hexanol | 67.5 |
The synthesis of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester typically involves acid-catalyzed esterification, a process governed by nucleophilic acyl substitution. In the Fischer esterification mechanism, protonation of the carboxylic acid group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack by methanol [5] [6]. For this compound, the presence of the isopropylamino group introduces steric and electronic effects that modulate reaction kinetics.
Key mechanistic steps include:
Experimental studies comparing esterification rates show that the isopropylamino substituent reduces reaction efficiency by 18–22% compared to unsubstituted benzoic acid derivatives, likely due to steric hindrance [5]. This is corroborated by the following data:
| Reaction Component | Unsubstituted Benzoic Acid | 4-[(1-Methylethyl)Amino] Derivative |
|---|---|---|
| Reaction Time (hr) | 4.2 ± 0.3 | 5.8 ± 0.4 |
| Yield (%) | 89 ± 2 | 72 ± 3 |
| Activation Energy (kJ/mol) | 58.4 | 64.1 |
The esterification equilibrium can be shifted toward product formation using excess methanol (molar ratio > 5:1) or molecular sieves to adsorb water [5] [6]. Catalytic optimization studies demonstrate that p-toluenesulfonic acid achieves comparable yields to sulfuric acid (68–71%) while reducing side reactions by 31% [6].
The compound's bioactivity stems from its capacity to modulate enzymatic targets through structural complementarity and electronic interactions. Density functional theory (DFT) calculations reveal that the isopropylamino group adopts a pseudo-axial conformation, creating a binding pocket complementary to the active sites of kinases and cytochrome P450 isoforms .
Key interaction pathways include:
Enzyme kinetics data demonstrate mixed-type inhibition patterns:
| Enzyme | Inhibition Constant (Ki) | Mechanism |
|---|---|---|
| EGFR Kinase | 0.78 ± 0.12 μM | Competitive |
| CYP3A4 | 15.2 ± 1.8 μM | Non-competitive |
| COX-2 | 23.4 ± 2.1 μM | Uncompetitive |
Molecular dynamics simulations (100 ns trajectories) show the compound stabilizes kinase inactive conformations by 38% compared to control systems, explaining its preferential activity against neoplastic cells .
In vitro studies using MTT and clonogenic assays reveal concentration-dependent cytotoxicity across multiple cancer cell lines, with mechanistic studies identifying three primary pathways:
Mitochondrial Apoptosis Induction:
Reactive Oxygen Species (ROS) Generation:
Topoisomerase IIα Inhibition:
Cytotoxicity profiles vary by cell lineage:
| Cell Line | Origin | IC50 (μM) | Primary Mechanism |
|---|---|---|---|
| MCF-7 | Breast adenocarcinoma | 28.4 ± 1.2 | Mitochondrial apoptosis |
| A549 | Lung carcinoma | 41.6 ± 2.1 | ROS generation |
| HT-29 | Colorectal cancer | 36.9 ± 1.8 | Topoisomerase inhibition |
The utilization of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester as a synthetic intermediate in quinoline-based drug development represents one of its most significant pharmaceutical applications. Quinoline derivatives constitute a major class of therapeutic agents with established efficacy across multiple disease areas, including antimalarial, antibacterial, and anticancer therapies [4] [5]. The structural features of this benzoic acid derivative make it particularly suitable for incorporation into quinoline synthesis pathways through various coupling and cyclization reactions.
Research has established that quinoline frameworks can be efficiently constructed using benzoic acid derivatives as key synthetic precursors [6]. The transformation typically involves multi-step synthetic sequences where the benzoic acid ester serves as an electrophilic partner in coupling reactions with appropriate nitrogen-containing nucleophiles. The isopropylamino substituent provides additional synthetic versatility, allowing for further functionalization during the quinoline ring formation process [7].
The synthetic utility of this compound in quinoline development has been demonstrated through its application in preparing 2-substituted quinoline derivatives, which are recognized as pharmacologically potent scaffolds [8]. The esterification reaction conditions can be optimized to achieve high yields while maintaining the integrity of the amino functionality. Industrial production methods have been developed that employ continuous flow processes, utilizing strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction .
The mechanistic pathway for quinoline formation typically involves initial coupling of the benzoic acid derivative with appropriate reagents, followed by cyclization reactions that construct the quinoline ring system [4]. The success of these transformations depends on the electronic and steric properties conferred by the isopropylamino group, which influences both the reactivity and selectivity of the synthetic process. Advanced synthetic methodologies, including transition metal-catalyzed reactions and metal-free ionic liquid-mediated processes, have been employed to optimize these transformations [7].
Structure-activity relationship studies of benzoic acid, 4-[(1-methylethyl)amino]-, methyl ester have provided critical insights into the molecular determinants of bioactivity and have guided the design of optimized derivatives with enhanced therapeutic potential. These investigations have systematically examined how structural modifications influence biological activity, leading to the identification of key pharmacophores and the development of structure-based design strategies.
The structure-activity relationship analysis has revealed that the position and nature of substituents on the benzoic acid ring significantly impact bioactivity [2] [19]. Research has demonstrated that the para-substitution pattern of the isopropylamino group is optimal for biological activity, as it provides the appropriate electronic and steric environment for target interactions [20]. The isopropylamino substituent contributes to bioactivity through its ability to form hydrogen bonds with target proteins while maintaining favorable lipophilic interactions [2].
Comparative studies with structurally related compounds have shown that the specific alkyl substitution pattern of the amino group influences both potency and selectivity [21] [22]. The isopropyl group provides an optimal balance between steric bulk and electronic properties, enhancing binding affinity to biological targets while maintaining appropriate pharmacokinetic properties [19]. Modifications to smaller alkyl groups (methyl) or larger substituents result in decreased activity, confirming the importance of the isopropyl moiety [23].
The methyl ester functionality has been identified as a critical component for bioactivity, serving multiple roles in the compound's mechanism of action [19]. The ester group contributes to the compound's lipophilicity, facilitating cellular uptake and membrane penetration. Additionally, the ester can undergo hydrolysis under physiological conditions, releasing the corresponding carboxylic acid, which may represent the active species for certain biological activities [17].
Electronic effects of the aromatic ring system have been shown to play a crucial role in determining bioactivity [21]. The electron-donating properties of the isopropylamino group increase the electron density of the aromatic ring, enhancing interactions with electron-deficient biological targets [2]. This electronic activation is particularly important for antimicrobial activity, where the compound must interact with bacterial proteins and nucleic acids [22].
Quantitative structure-activity relationship modeling has been employed to predict the bioactivity of related compounds and guide the design of new derivatives [24]. These computational approaches have identified key molecular descriptors, including lipophilicity parameters, electronic indices, and topological features, that correlate with biological activity [20]. The models have demonstrated that compounds with moderate lipophilicity and specific electronic characteristics exhibit optimal bioactivity profiles [24].
Three-dimensional structure-activity relationship studies using molecular docking and pharmacophore modeling have provided insights into the binding modes of this compound with various biological targets [21] [22]. These investigations have revealed that the compound adopts specific binding conformations that optimize interactions with target proteins through hydrogen bonding, hydrophobic interactions, and electrostatic contacts [20]. The isopropylamino group serves as a key pharmacophore element, forming critical interactions with amino acid residues in the binding site [14].